molecular formula C13H20O3 B15398299 1-Diethoxymethyl-4-methoxymethylbenzene CAS No. 125734-45-4

1-Diethoxymethyl-4-methoxymethylbenzene

Cat. No.: B15398299
CAS No.: 125734-45-4
M. Wt: 224.30 g/mol
InChI Key: IODRAVYQLJVEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Diethoxymethyl-4-methoxymethylbenzene (C₁₂H₁₈O₃, average mass 210.273 g/mol) is a substituted benzene derivative featuring a diethoxymethyl group (–CH(OCH₂CH₃)₂) at the 1-position and a methoxymethyl group (–CH₂OCH₃) at the 4-position of the aromatic ring . This compound is structurally characterized by its two ether-linked substituents, which influence its polarity, solubility, and reactivity. Its IUPAC name is 1-(diethoxymethyl)-4-methoxybenzene, and it is registered under CAS No. 2403-58-9 and EINECS 219-288-6 . The compound’s monoisotopic mass is 210.125594 g/mol, and its ChemSpider ID is 67997 .

Properties

CAS No.

125734-45-4

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

1-(diethoxymethyl)-4-(methoxymethyl)benzene

InChI

InChI=1S/C13H20O3/c1-4-15-13(16-5-2)12-8-6-11(7-9-12)10-14-3/h6-9,13H,4-5,10H2,1-3H3

InChI Key

IODRAVYQLJVEMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)COC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with 1-Diethoxymethyl-4-methoxymethylbenzene:

1-(Dimethoxymethyl)-4-methylbenzene (C₁₀H₁₄O₂)

  • Molecular Features : A dimethoxymethyl (–CH(OCH₃)₂) group at the 1-position and a methyl group (–CH₃) at the 4-position.
  • Mass: Average mass 166.220 g/mol; monoisotopic mass 166.099380 g/mol .
  • Key Differences :
    • Reduced steric bulk compared to the diethoxy derivative due to smaller methoxy groups.
    • Lower molecular weight (166 vs. 210 g/mol) results in higher volatility .
  • Applications : Used as a precursor in organic synthesis, such as in the preparation of p-tolualdehyde dimethylacetal .

1-Bromo-4-(methoxymethyl)benzene (C₈H₉BrO)

  • Molecular Features : A bromine atom (–Br) at the 1-position and a methoxymethyl group (–CH₂OCH₃) at the 4-position .
  • Key Differences: Bromine substituent enhances electrophilic aromatic substitution reactivity. Lacks the diethoxymethyl group, reducing steric hindrance and altering solubility in nonpolar solvents .
  • Applications : Intermediate in pharmaceutical and agrochemical research due to its halogenated aromatic structure .

1-(Cyclopropylmethyl)-4-methoxybenzene (C₁₁H₁₄O)

  • Molecular Features : A cyclopropylmethyl group (–CH₂C₃H₅) at the 1-position and a methoxy group (–OCH₃) at the 4-position .
  • Key Differences :
    • Cyclopropyl group introduces strain, increasing reactivity in ring-opening reactions.
    • Smaller substituent size compared to diethoxymethyl reduces molecular weight (154.22 g/mol) .
  • Applications : Found in fragrance formulations (e.g., sassafras acetate) and as a building block in medicinal chemistry .

1-Methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene (C₁₆H₁₆O₂)

  • Molecular Features : A trans-ethenyl (–CH=CH–) bridge linking two 4-methoxybenzene rings .
  • Key Differences :
    • Extended conjugation system enhances UV absorption and fluorescence properties.
    • Stilbene-like structure is associated with antioxidant and antitumor activities .

Comparative Data Table

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents CAS No. Key Applications
1-Diethoxymethyl-4-methoxymethylbenzene C₁₂H₁₈O₃ 210.273 –CH(OCH₂CH₃)₂, –CH₂OCH₃ 2403-58-9 Organic synthesis intermediate
1-(Dimethoxymethyl)-4-methylbenzene C₁₀H₁₄O₂ 166.220 –CH(OCH₃)₂, –CH₃ 3395-83-3 Precursor for aldehydes
1-Bromo-4-(methoxymethyl)benzene C₈H₉BrO 201.063 –Br, –CH₂OCH₃ N/A Pharmaceutical intermediates
1-(Cyclopropylmethyl)-4-methoxybenzene C₁₁H₁₄O 162.230 –CH₂C₃H₅, –OCH₃ 16510-27-3 Fragrances, medicinal chemistry
1-Methoxy-4-[(E)-ethenyl]benzene derivative C₁₆H₁₆O₂ 240.30 –CH=CH–, –OCH₃ (on both rings) 15638-14-9 Photodynamic therapy research

Reactivity and Stability Comparisons

  • Oxidative Stability :
    • The diethoxymethyl group in the target compound is less prone to oxidation than the dimethoxymethyl analog due to the electron-donating ethoxy groups stabilizing the adjacent carbon .
    • In contrast, 1-Bromo-4-(methoxymethyl)benzene undergoes rapid nucleophilic substitution at the bromine site, a reaction pathway absent in the ethoxymethyl derivatives .
  • Thermal Stability :
    • Cyclopropylmethyl-substituted benzene () exhibits lower thermal stability due to ring strain, whereas the diethoxymethyl compound remains stable under similar conditions .
  • Free-Radical Reactivity: Methoxy-substituted benzenes (e.g., 1-methoxy-4-(1-methylethyl)benzene) are known to form hydroperoxides and ketones upon oxidation, suggesting that the target compound may follow analogous radical-mediated pathways .

Research and Industrial Relevance

  • The diethoxymethyl group’s steric bulk makes the target compound a valuable protecting group in multi-step syntheses, contrasting with smaller analogs like 1-(dimethoxymethyl)-4-methylbenzene .
  • Brominated derivatives (e.g., 1-Bromo-4-(methoxymethyl)benzene) are preferred in cross-coupling reactions, whereas the ethoxymethyl variant is more suited for acid-sensitive reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.